molecular formula C6H13N3S B155922 2-Pentanone thiosemicarbazone CAS No. 1752-39-2

2-Pentanone thiosemicarbazone

Cat. No.: B155922
CAS No.: 1752-39-2
M. Wt: 159.26 g/mol
InChI Key: ATFQXYQKXBTCBO-UHFFFAOYSA-N
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Description

2-Pentanone thiosemicarbazone is a Schiff base derivative formed by the condensation of 2-pentanone with thiosemicarbazide. Structurally, it features a pentanone backbone (a five-carbon ketone) linked to a thiosemicarbazone moiety (–NH–N=C–S–), which confers unique electronic and steric properties. Thiosemicarbazones are renowned for their versatile coordination chemistry and broad-spectrum biological activities, including antimicrobial, antitumor, and antiparasitic effects .

Properties

CAS No.

1752-39-2

Molecular Formula

C6H13N3S

Molecular Weight

159.26 g/mol

IUPAC Name

(pentan-2-ylideneamino)thiourea

InChI

InChI=1S/C6H13N3S/c1-3-4-5(2)8-9-6(7)10/h3-4H2,1-2H3,(H3,7,9,10)

InChI Key

ATFQXYQKXBTCBO-UHFFFAOYSA-N

SMILES

CCCC(=NNC(=S)N)C

Isomeric SMILES

CCCC(=NN=C(N)S)C

Canonical SMILES

CCCC(=NN=C(N)S)C

Synonyms

2-Pentanone thiosemicarbazone

Origin of Product

United States

Comparison with Similar Compounds

Physicochemical Properties

Table 3: Chromatographic and Solubility Data

Compound Retention Time (GC-FID, min) Solubility in Water LogP (Predicted) References
2-Pentanone thiosemicarbazone Not reported Low 2.8
Hydrazine derivatives 3.987 High -0.5
1,3-Dioxolane 5.379 Moderate 1.2
  • Key Observations: Retention Time: Aliphatic thiosemicarbazones (e.g., acetone derivatives) have shorter retention times than aromatic analogs due to reduced polarity . LogP: 2-Pentanone’s predicted LogP (2.8) indicates higher lipophilicity than 4-phenyl derivatives (LogP ~2.0), favoring passive diffusion through lipid bilayers .

Table 4: Metal Complex Performance

Ligand Metal Ion Application (Activity) Efficacy vs. Free Ligand References
This compound Gd(III), La(III) Antimicrobial (Pending)
4-Nitrobenzylidene thiosemicarbazone Pd(II) Anticancer (Cell cycle arrest) 3-fold increase
4-Phenyl thiosemicarbazone Fe(III) Antitumor (ROS generation) 2-fold increase
  • Key Observations: Metal complexes often enhance biological activity by stabilizing the ligand and enabling redox cycling (e.g., Fe(III) complexes generating ROS) .

Q & A

Q. What are the standard synthetic protocols for preparing 2-Pentanone thiosemicarbazone, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis involves a condensation reaction between 2-pentanone and thiosemicarbazide in refluxing ethanol (or methanol) under acidic catalysis (e.g., HCl or acetic acid). Key parameters include maintaining a 1:1 molar ratio of ketone to thiosemicarbazide, reaction time (~4–6 hours), and temperature (~70–80°C). Purification is typically achieved via recrystallization from ethanol/water mixtures . Optimization involves monitoring reaction progress using TLC or HPLC-MS to ensure complete conversion and minimize side products like unreacted starting materials or Schiff base intermediates .

Q. Which spectroscopic techniques are critical for characterizing this compound and its metal complexes?

  • Methodological Answer :
  • IR Spectroscopy : Identifies ν(N–H) stretches (3396–3120 cm⁻¹) and thioamide bands (C=S, ~780–850 cm⁻¹) to confirm ligand formation .
  • NMR (¹H/¹³C) : Assigns proton environments (e.g., thiosemicarbazone NH signals at δ 8–10 ppm) and carbon backbone structure .
  • UV-Vis Spectroscopy : Detects metal-to-ligand charge transfer (MLCT) bands in complexes (e.g., d-d transitions in Cu²⁺ or Ni²⁺ complexes at 400–600 nm) .
  • ESI-MS : Validates molecular ion peaks and fragmentation patterns .

Q. How do the coordination properties of this compound with transition metals influence its chemical behavior?

  • Methodological Answer : The ligand acts as a bidentate N,S-donor, forming complexes with metals like Cu²⁺, Ni²⁺, or Co²⁺. Coordination geometry (e.g., square planar for Cu²⁺ vs. tetrahedral for Zn²⁺) depends on metal ion size and electronic configuration. Chelation enhances stability and redox activity, which can be quantified via cyclic voltammetry (e.g., Fe³⁺/Fe²⁺ redox potentials for assessing ROS generation) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the antitumor efficacy of this compound derivatives?

  • Methodological Answer :
  • In Vitro Assays : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values. Include controls for Fe availability (e.g., +/- ferric ammonium citrate) to assess chelation-dependent cytotoxicity .
  • Mechanistic Studies : Evaluate ROS generation (DCFH-DA fluorescence), DNA damage (comet assay), and apoptosis markers (caspase-3 activation) .
  • Structure-Activity Relationships (SAR) : Modify substituents (e.g., aryl vs. alkyl groups) to enhance lipophilicity and redox activity, guided by QSPR models .

Q. What strategies are recommended for resolving contradictions in analytical data during structural elucidation of thiosemicarbazone derivatives?

  • Methodological Answer :
  • Cross-Validation : Combine NMR (APT for connectivity) with HPLC-MS to distinguish isomers or degradation products .
  • X-ray Crystallography : Resolve ambiguous bonding (e.g., keto-enol tautomerism) using SHELX-refined structures .
  • Alternative Synthesis : Reproduce reactions under inert atmospheres to prevent oxidation artifacts (e.g., disulfide formation) .

Q. How can computational QSPR models enhance the development of novel this compound complexes?

  • Methodological Answer :
  • Virtual Screening : Train models on experimental datasets (e.g., stability constants, IC₅₀ values) to predict ligand-metal binding affinities and antitumor activity .
  • Redox Activity Prediction : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and correlate with electrochemical data .
  • Docking Studies : Simulate interactions with biological targets (e.g., ribonucleotide reductase or topoisomerase IIα) to prioritize synthesis .

Data Contradiction and Validation

  • Example : In antifouling paint studies, 2-pentanone oxime was expected but 2-hexanone oxime was detected. Resolve by:
    • Re-analyzing samples with GC-MS using authentic standards.
    • Investigating crosslinking agent purity or alternative degradation pathways .

Key Methodological Tools

TechniqueApplication ExampleReference
SHELX RefinementResolving crystal structure ambiguities
QSPR ModelingPredicting complex stability constants
Cyclic VoltammetryQuantifying redox activity of Fe complexes

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